Gibberellin A3 (GA3): A Comprehensive Technical Guide
Gibberellin A3 (GA3): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological functions of Gibberellin A3 (GA3), a key phytohormone in plant development. It includes detailed experimental protocols for its analysis and visualization of its signaling pathway.
Chemical Structure and Identification
Gibberellin A3, a member of the large family of gibberellins (B7789140), is a pentacyclic diterpenoid acid.[1] Its chemical structure is characterized by an ent-gibberellane skeleton.[2] The systematic IUPAC name for Gibberellin A3 is (3S,3aS,4S,4aS,7S,9aR,9bR,12S)-7,12-dihydroxy-3-methyl-6-methylene-2-oxoperhydro-4a,7-methano-9b,3-propeno[1,2-b]furan-4-carboxylic acid.[3]
| Identifier | Value |
| Chemical Formula | C₁₉H₂₂O₆[4] |
| Molecular Weight | 346.37 g/mol [5] |
| CAS Number | 77-06-5[5] |
| Synonyms | Gibberellic Acid, GA3, Gibberellin X[6] |
Physicochemical Properties
Gibberellin A3 is a white to pale-yellow crystalline solid.[4] Its stability is influenced by the medium; it is stable in its dry, crystalline form but undergoes slow hydrolysis in aqueous solutions and rearranges in alkaline conditions to less biologically active forms.
Solubility
The solubility of GA3 varies significantly across different solvents. It is sparingly soluble in water but shows good solubility in several organic solvents.
| Solvent | Solubility |
| Water | 5 g/L (20 °C)[4] |
| Ethanol | ~5 mg/mL |
| Methanol (B129727) | Soluble |
| Acetone | Soluble |
| Dimethyl sulfoxide (B87167) (DMSO) | ~15 mg/mL |
| Dimethylformamide (DMF) | ~5 mg/mL |
| Chloroform | Insoluble |
| Ether | Slightly soluble |
| Benzene | Insoluble |
Note: For aqueous solutions, it is recommended to first dissolve GA3 in a small amount of an organic solvent like DMSO and then dilute with the aqueous buffer.
Melting Point and Spectral Data
| Property | Value |
| Melting Point | 233-235 °C (decomposes)[4] |
| ¹H-NMR Spectroscopy | Key shifts can be observed for the characteristic protons of the gibberellane skeleton.[5][7] |
| ¹³C-NMR Spectroscopy | Provides detailed information on the carbon framework of the molecule.[5][7] |
| Infrared (IR) Spectroscopy | Characteristic peaks for hydroxyl, carbonyl (lactone and carboxylic acid), and alkene functional groups are present. |
| Mass Spectrometry | The fragmentation pattern can be used for structural elucidation and quantification.[8][9] |
Biological Activity and Signaling Pathway
Gibberellin A3 is a potent plant growth regulator involved in various physiological processes, including seed germination, stem elongation, and flowering.[10] Its primary mode of action involves promoting the degradation of DELLA proteins, which are nuclear repressors of gibberellin signaling.[11]
Gibberellin A3 Signaling Pathway
The signaling cascade is initiated by the binding of GA3 to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[12] This binding event induces a conformational change in GID1, promoting its interaction with a DELLA protein.[11] The formation of the GA3-GID1-DELLA complex targets the DELLA protein for ubiquitination by an SCF E3 ubiquitin ligase complex (containing SLY1 or GID2), leading to its degradation by the 26S proteasome.[12] The degradation of DELLA proteins relieves their repressive effect on transcription factors, allowing for the expression of gibberellin-responsive genes that drive plant growth and development.
Experimental Protocols
Extraction and Quantification of Gibberellin A3 from Plant Tissues by HPLC
This protocol outlines a general method for the extraction and quantification of GA3 from plant material.[1][10]
4.1.1. Materials
-
Plant tissue (5-20 g)
-
Liquid nitrogen
-
80% Methanol
-
Ethyl acetate (B1210297)
-
Sodium bicarbonate solution (5%)
-
Hydrochloric acid (1N)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
HPLC system with a C18 column and UV detector
4.1.2. Protocol
-
Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle.
-
Extraction: Homogenize the powdered tissue in cold 80% methanol. Incubate for at least 4 hours at 4°C with gentle shaking. Centrifuge to pellet the debris and collect the supernatant.
-
Partitioning: Evaporate the methanol from the supernatant using a rotary evaporator. Adjust the pH of the remaining aqueous phase to 8.0 with 5% sodium bicarbonate. Partition against an equal volume of ethyl acetate to remove pigments and lipids; discard the ethyl acetate phase.
-
Acidification and Re-extraction: Adjust the pH of the aqueous phase to 2.5 with 1N HCl. Extract the acidified aqueous phase three times with equal volumes of ethyl acetate.
-
Drying and Concentration: Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate. Evaporate the ethyl acetate to dryness under vacuum.
-
Purification (Optional but Recommended): Redissolve the residue in a small volume of the initial mobile phase and purify using a C18 SPE cartridge.
-
HPLC Analysis: Reconstitute the purified sample in the mobile phase. Inject an aliquot into the HPLC system. Use a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid). Detect GA3 by UV absorbance, typically around 206-210 nm.[13]
Barley α-Amylase Bioassay for Gibberellin Activity
This bioassay is a classic method to determine the biological activity of gibberellins based on their ability to induce α-amylase secretion in barley aleurone layers.[4][14]
4.2.1. Materials
-
Barley seeds (embryo-less half-seeds)
-
Sodium hypochlorite (B82951) solution (1%)
-
Sterile water
-
Incubation buffer (e.g., 20 mM sodium succinate, 10 mM CaCl₂, pH 5.0)
-
Starch solution (1%)
-
Iodine-potassium iodide (I₂-KI) solution
-
GA3 standards and samples
4.2.2. Protocol
-
Seed Preparation: Cut barley seeds in half and discard the embryo-containing portion. Sterilize the embryoless half-seeds in 1% sodium hypochlorite for 20 minutes, followed by several rinses with sterile water.
-
Incubation: Place a set number of half-seeds (e.g., 3-5) in a sterile petri dish or microplate well containing incubation buffer. Add different concentrations of GA3 standards or the samples to be tested.
-
Induction: Incubate the seeds for 24-48 hours at room temperature in the dark to allow for the induction and secretion of α-amylase.
-
Enzyme Assay: Collect the incubation medium. In a separate plate or tube, mix a portion of the medium with the starch solution and incubate for a defined period (e.g., 10-30 minutes).
-
Detection: Stop the enzymatic reaction by adding the I₂-KI solution. The intensity of the blue color is inversely proportional to the α-amylase activity (more enzyme activity leads to less starch and a lighter color).
-
Quantification: Measure the absorbance at a suitable wavelength (e.g., 620 nm) and compare the results of the samples to the standard curve generated with known GA3 concentrations.
Analysis of GID1-DELLA Protein Interaction
Techniques such as yeast two-hybrid (Y2H) assays, in vitro pull-down assays, and AlphaScreen can be employed to study the GA-dependent interaction between GID1 and DELLA proteins.[2][15]
4.3.1. Principle of Yeast Two-Hybrid Assay
-
Constructs: The GID1 protein is fused to the DNA-binding domain (BD) of a transcription factor (e.g., GAL4), and the DELLA protein is fused to the activation domain (AD).
-
Transformation: Both constructs are co-transformed into a suitable yeast strain that has reporter genes (e.g., HIS3, lacZ) under the control of a promoter containing the binding sites for the transcription factor.
-
Interaction: If GID1 and DELLA interact in the presence of GA (added to the growth medium), the BD and AD are brought into proximity, reconstituting a functional transcription factor.
-
Reporter Gene Expression: The reconstituted transcription factor activates the expression of the reporter genes, allowing for yeast growth on a selective medium (lacking histidine) and the production of β-galactosidase (which can be detected by a colorimetric assay).
References
- 1. [Gibberellin A3 detection in plants with high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The bioassay of gibberellins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Gibberellic Acid Derivatives and Their Effects on Plant Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (+)-Gibberellic Acid | C19H22O6 | CID 6466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Gibberellin Ga3 | C19H22O6 | CID 9819600 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of gibberellic acid, indole-3-acetic acid and abscisic acid in wheat extracts by solid-phase extraction and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Green Revolution DELLA Proteins: Functional Analysis and Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GA Perception and Signal Transduction: Molecular Interactions of the GA Receptor GID1 with GA and the DELLA Protein SLR1 in Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Induction of α-amylase and endosperm-imposed seed dormancy: two pioneering papers in gibberellin research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
